![molecular formula C16H16ClNO B5859471 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide](/img/structure/B5859471.png)
2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide
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Overview
Description
2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide, also known as Chloroacetyl Fentanyl, is a synthetic opioid that is structurally similar to fentanyl. It is a potent analgesic that has been used in scientific research to study the mechanism of action of opioids.
Mechanism of Action
2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide Fentanyl binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to analgesia, or pain relief.
Biochemical and Physiological Effects:
This compound Fentanyl has a similar biochemical and physiological effect to other opioids. It acts on the central nervous system to produce analgesia, sedation, and euphoria. It can also cause respiratory depression, which can be fatal in high doses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide Fentanyl in lab experiments is its potency. It is a highly potent opioid, which means that it can be used in small quantities to achieve the desired effect. However, its potency also means that it can be dangerous if not handled properly. Another limitation is that it is a controlled substance, which means that it can only be used in certain lab settings.
Future Directions
There are several future directions for research involving 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide Fentanyl. One direction is to study its effects on addiction and tolerance. Another direction is to investigate its potential as a therapeutic agent for pain management. Additionally, there is potential for the development of new opioids based on the structure of this compound Fentanyl.
In conclusion, this compound Fentanyl is a synthetic opioid that has been used in scientific research to study the mechanism of action of opioids. It has a similar biochemical and physiological effect to other opioids and can be dangerous if not handled properly. There are several future directions for research involving this compound Fentanyl, including the study of its effects on addiction and tolerance, its potential as a therapeutic agent for pain management, and the development of new opioids based on its structure.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide Fentanyl involves the reaction of 4-chlorobenzyl cyanide with N-ethyl-N-phenylacetamide in the presence of a palladium catalyst. The resulting product is then purified through several steps to obtain the final compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide Fentanyl has been used in scientific research to study the mechanism of action of opioids. It has been used to investigate the binding affinity of opioids to the mu-opioid receptor and to study the effects of opioids on pain perception.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLRRWBOCZYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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